Fmoc-D-Tyr(Clt)-OH

Descripción general

Descripción

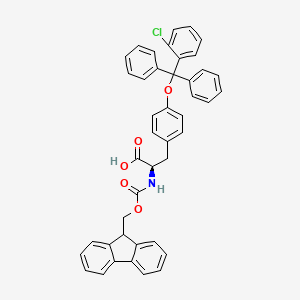

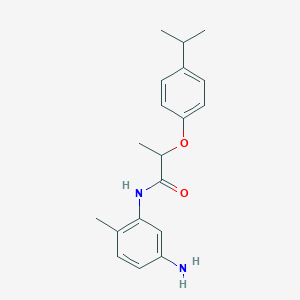

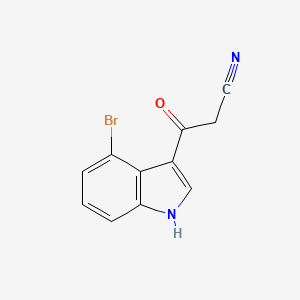

“Fmoc-D-Tyr(Clt)-OH” is a chemical compound with the molecular formula C43H34ClNO5 and a molecular weight of 680.19 . It is used in scientific research, particularly in the field of peptide synthesis.

Synthesis Analysis

The synthesis of “Fmoc-D-Tyr(Clt)-OH” involves the use of the Clt (2-chlorotrityl) protecting group . This group can be selectively removed by treatment with 1% TFA in dichloromethane and silane scavenger . The partially deprotected amino acid can then be used for further derivatization .Physical And Chemical Properties Analysis

“Fmoc-D-Tyr(Clt)-OH” has a molecular weight of 680.19 and a molecular formula of C43H34ClNO5 . It should be stored at -20°C for stability . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

- Fmoc-protected amino acids are used in SPPS, a method for the synthesis of peptides and proteins . These molecules are gaining considerable attention as potential drugs .

Detailed Description of the Methods of Application or Experimental Procedures

- In SPPS, the peptide chain is assembled step-by-step on a solid support (a resin), which simplifies the purification process .

- The Fmoc group protects the amino group of the amino acid during the synthesis. After the amino acid is added to the peptide chain, the Fmoc group is removed, and the next amino acid (also Fmoc-protected) can be added .

- This process is repeated until the desired peptide sequence is obtained .

Thorough Summary of the Results or Outcomes Obtained

- The result of this process is the synthesis of a peptide with the desired sequence . This can be used for further biological testing or drug development .

Green Chemistry in Peptide Synthesis

- Scientific Field : Green Chemistry

- Application Summary : The Fmoc/tBu solid-phase synthesis method is being adapted to use greener solvents . This is part of a broader effort to reduce the environmental impact of chemical reactions .

- Methods of Application : The synthetic process remains largely the same, but the solvents used for reactions and washings are replaced with greener alternatives .

- Results or Outcomes : The use of green solvents does not impair the synthetic process, and their adoption will reduce the environmental impact of peptide synthesis .

Resin-Bound Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc-D-Tyr(Clt)-OH can be bound to a resin (such as Wang resin) for use in solid-phase peptide synthesis .

- Methods of Application : The Fmoc-protected amino acid is bound to the resin, and the peptide chain is assembled on this solid support .

- Results or Outcomes : This method simplifies the purification process and allows for the synthesis of complex peptides .

Commercial Peptide Production

- Scientific Field : Biotechnology

- Application Summary : Fmoc-D-Tyr(Clt)-OH is used in the commercial production of peptides .

- Methods of Application : Large-scale peptide synthesis methods are used, often involving automated synthesizers .

- Results or Outcomes : The peptides produced can be used in a variety of applications, including drug development and biological research .

Protein Labeling

- Application Summary : Fmoc-protected amino acids can be used in protein labeling, which is a technique used to track the location and behavior of proteins in living cells .

- Methods of Application : The Fmoc-protected amino acid is incorporated into the protein during synthesis. After synthesis, the Fmoc group is removed, and the amino acid can react with a fluorescent dye or other label .

- Results or Outcomes : This allows scientists to visualize the protein in a cell, track its movement, and study its interactions with other molecules .

Peptide Library Construction

- Application Summary : Fmoc-protected amino acids are used in the construction of peptide libraries, which are collections of peptides with a variety of sequences .

- Methods of Application : Each peptide in the library is synthesized using a different combination of Fmoc-protected amino acids .

- Results or Outcomes : These libraries can be used to identify peptides with specific biological activities, which can lead to the development of new drugs .

Chemical Biology Research

- Application Summary : Fmoc-protected amino acids can be used in chemical biology research to study the function of proteins and other biomolecules .

- Methods of Application : The Fmoc-protected amino acid is incorporated into a biomolecule during synthesis. This allows the researcher to control the structure of the biomolecule and study its function .

- Results or Outcomes : This can lead to new insights into biological processes and the development of new tools for biological research .

Propiedades

IUPAC Name |

(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128542 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Tyr(Clt)-OH | |

CAS RN |

1272755-49-3 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)